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Introduction
Tetraallyltin [Sn(CH₂CH=CH₂)₄] is a versatile and highly reactive organotin reagent that serves

as a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[1] Its stability

under ambient conditions and unique reactivity profile make it a valuable precursor for the

synthesis of complex organic molecules, including natural products and pharmaceutical

intermediates.[1] This document provides detailed application notes and experimental protocols

for key transformations involving tetraallyltin, focusing on its utility in allylation reactions of

carbonyl compounds and their derivatives, as well as in palladium-catalyzed cross-coupling

reactions.

Key Applications of Tetraallyltin
Tetraallyltin is primarily utilized in two major classes of reactions:

Allylation of Carbonyl Compounds and Imines: Tetraallyltin serves as an efficient allylating

agent for a wide range of electrophiles, including aldehydes, ketones, and imines. These

reactions, often promoted by Lewis acids, lead to the formation of homoallylic alcohols and

amines, which are important building blocks in organic synthesis. The stereochemical

outcome of these reactions can often be controlled, providing access to chiral molecules.
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Stille Cross-Coupling Reactions: As an organostannane, tetraallyltin can participate in

palladium-catalyzed Stille cross-coupling reactions. In this context, it acts as a nucleophilic

source of allyl groups, which can be coupled with various organic electrophiles, such as aryl

and vinyl halides or triflates, to form more complex structures, such as 1,4-dienes.

Application Note 1: Lewis Acid-Catalyzed Allylation
of Acylhydrazones
Overview:

The Lewis acid-catalyzed allylation of acylhydrazones with tetraallyltin provides an efficient

route to homoallylic amine derivatives. Acylhydrazones, which are stable and easily handled

imine surrogates, react smoothly with tetraallyltin in the presence of a catalytic amount of a

Lewis acid, such as scandium triflate [Sc(OTf)₃], even in aqueous media. This method is

advantageous as it avoids the use of sensitive imines and can be performed under mild

reaction conditions.

Logical Workflow for Lewis Acid-Catalyzed Allylation:
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Caption: Workflow for the Lewis acid-catalyzed allylation of acylhydrazones.
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Experimental Protocol: Scandium Triflate-Catalyzed
Allylation of Benzoylhydrazones
This protocol is adapted from the work of Kobayashi et al. on Lewis acid-catalyzed reactions in

aqueous media.

Materials:

Benzoylhydrazone (1.0 mmol)

Tetraallyltin (0.3 mmol, 1.2 equiv of allyl groups)

Scandium (III) triflate [Sc(OTf)₃] (0.05 mmol, 5 mol%)

Water:Ethanol (9:1 v/v)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a stirred solution of the benzoylhydrazone (1.0 mmol) in a water:ethanol mixture (9:1, 4

mL), add scandium (III) triflate (0.05 mmol).

To this mixture, add tetraallyltin (0.3 mmol) at room temperature.

Stir the reaction mixture at room temperature for the time indicated in the table below.

Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated

aqueous solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x 15 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to afford the desired

homoallylic amine derivative.

Quantitative Data: Allylation of Various Benzoylhydrazones

Entry
Aldehyde/Ketone
Precursor

Time (h) Yield (%)

1 Benzaldehyde 20 92

2
4-

Chlorobenzaldehyde
23 94

3
4-

Methoxybenzaldehyde
12 98

4 2-Naphthaldehyde 20 89

5 Cinnamaldehyde 15 85

6
Cyclohexanecarboxal

dehyde
24 78

Application Note 2: Chelation-Controlled
Diastereoselective Allylation of α-Hydroxy Ketones
Overview:

Tetraallyltin can be employed for the highly diastereoselective allylation of carbonyl

compounds bearing a coordinating group, such as a hydroxyl or alkoxy group, at the α- or β-

position. In the presence of a Lewis acid, a chelated intermediate is formed, which directs the

intramolecular delivery of the allyl group from the tin atom to the carbonyl carbon. This

chelation control leads to a high degree of stereoselectivity, providing predominantly the syn-

diastereomer.

Chelation-Controlled Allylation Pathway:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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